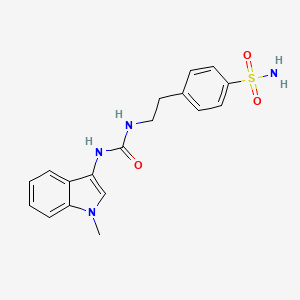

4-(2-(3-(1-methyl-1H-indol-3-yl)ureido)ethyl)benzenesulfonamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Indole derivatives are aromatic compounds that have shown a wide range of biological and clinical applications . They are found in many important synthetic drug molecules and bind with high affinity to multiple receptors, which is helpful in developing new useful derivatives .

Molecular Structure Analysis

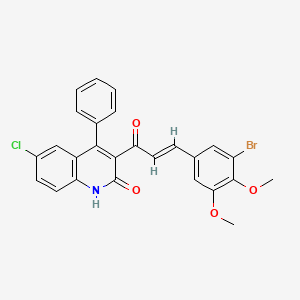

The molecular structure of indole derivatives can vary widely. For example, one such derivative has a molecular formula of C17H14N3O2Cl .Chemical Reactions Analysis

The chemical reactions involving indole derivatives can be complex and depend on the specific derivative. Some derivatives have been evaluated for their in vitro antiproliferative activities against certain cancer cell lines .Physical And Chemical Properties Analysis

The physical and chemical properties of indole derivatives depend on the specific derivative. For example, one derivative has a melting point of 211–213°C and a yield of 89% .Aplicaciones Científicas De Investigación

Carbonic Anhydrase Inhibitors for Anticancer Applications

Ureido benzenesulfonamides have shown significant efficacy as inhibitors of carbonic anhydrase IX (CA IX), a target associated with tumor progression and metastasis. Nabih Lolak et al. (2019) synthesized novel ureido benzenesulfonamides incorporating 1,3,5-triazine moieties, demonstrating potent inhibition of human carbonic anhydrase IX, suggesting their potential as anticancer agents. Their study highlights the promise of these compounds in medicinal chemistry, especially for targeting CA IX in cancer therapy (Nabih Lolak et al., 2019).

Antimetastatic Activity

Another study by F. Pacchiano et al. (2011) prepared ureido-substituted benzenesulfonamides that exhibited not only potent inhibition of human carbonic anhydrases, especially CA IX and XII, but also showed antimetastatic activity in models of breast cancer metastasis. These findings underline the role of these compounds in developing novel antimetastatic drugs (F. Pacchiano et al., 2011).

Anticancer Activity and ADMET Studies

S. Karakuş et al. (2018) conducted a study on novel 4-[(3-substituted)ureido]-N-(5-methyl-1,3,4-thiadiazol-2-yl) benzenesulfonamides, demonstrating marked anticancer activity against certain cancer cell lines, coupled with an evaluation of their pharmacokinetic properties through ADMET studies. This work provides valuable insights into the design of new anticancer compounds with high selectivity (S. Karakuş et al., 2018).

Enzyme Inhibition for Disease Treatment

The inhibition of carbonic anhydrase II (CA II) by 4-substituted-ureido benzenesulfonamides has been explored by F. Pacchiano et al. (2010), showing diverse inhibitory activities based on hydrophobic interactions. This study provides a basis for the development of inhibitors targeting CA II for the treatment of diseases like glaucoma and epilepsy (F. Pacchiano et al., 2010).

Anticonvulsant Action

Research by C. B. Mishra et al. (2017) on benzenesulfonamide derivatives revealed their potential as carbonic anhydrase inhibitors with significant anticonvulsant activity. This highlights their utility in addressing epileptogenesis and seizure protection, showcasing the therapeutic versatility of ureido benzenesulfonamides (C. B. Mishra et al., 2017).

Mecanismo De Acción

Safety and Hazards

Propiedades

IUPAC Name |

1-(1-methylindol-3-yl)-3-[2-(4-sulfamoylphenyl)ethyl]urea |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20N4O3S/c1-22-12-16(15-4-2-3-5-17(15)22)21-18(23)20-11-10-13-6-8-14(9-7-13)26(19,24)25/h2-9,12H,10-11H2,1H3,(H2,19,24,25)(H2,20,21,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SIVHBKMICSJPAY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C2=CC=CC=C21)NC(=O)NCCC3=CC=C(C=C3)S(=O)(=O)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20N4O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

372.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(2-(3-(1-methyl-1H-indol-3-yl)ureido)ethyl)benzenesulfonamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-Benzyl-1-(4-bromobenzyl)-3-[4-(tert-butyl)benzyl]piperidinium bromide](/img/structure/B2916761.png)

![1-[2-(4-methoxyphenyl)cyclopropyl]-1-ethanone O-(4-fluorobenzyl)oxime](/img/structure/B2916762.png)

![10-(2,2-Dimethylpropyl)-7-thia-9,11-diazatricyclo[6.4.0.02,6]dodeca-1(8),2(6),9-trien-12-one](/img/structure/B2916773.png)

![Spiro[3-azaindoline-2,1'-cyclohexane]](/img/structure/B2916774.png)

![N'-[1-(2,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-4-methoxybenzohydrazide](/img/structure/B2916776.png)

![N-[2-methyl-4-(2-methyl-4-oxoquinazolin-3-yl)phenyl]-4-phenylbutanamide](/img/structure/B2916781.png)